N-(3,4-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
This compound (CAS RN: 898606-02-5) features a 1,2,4-triazin-5-one core linked via a thioether bridge to an acetamide group substituted with a 3,4-dimethylphenyl moiety. Its molecular formula is C₂₁H₂₂N₄O₂S, with a molecular weight of 394.49 g/mol .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-3-4-10(5-9(8)2)15-12(19)7-20-13-16-11(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAIBWBUAXZYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide” typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles under acidic or basic conditions.
Thioacetamide Group Introduction: The thioacetamide group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated acetamide precursor.
Coupling with 3,4-Dimethylphenyl Group: The final step involves coupling the triazine-thioacetamide intermediate with a 3,4-dimethylphenyl group through a condensation reaction.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the carbonyl group in the thioacetamide, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Halogenated derivatives, alkylated derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its unique structural features.
Medicine
Drug Development: Exploration of its pharmacological properties for the treatment of diseases.
Diagnostic Agents: Use in the development of diagnostic tools and imaging agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Industry: Use in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of “N-(3,4-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide” would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below highlights key structural differences and similarities with analogous compounds:
Key Observations:
- Substituent Position on Phenyl Ring : The target compound’s 3,4-dimethylphenyl group contrasts with the 2,4-dimethylphenyl in CAS RN 381716-93-4 . Steric and electronic differences at these positions may influence receptor binding or metabolic stability.
- Functional Group Replacements: Replacing the acetamide with a benzenesulfonamide (as in Zolnowska’s derivatives) introduces stronger hydrogen-bonding capacity, which correlates with improved anticancer activity in QSAR studies .
Biological Activity
N-(3,4-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound can be described by its molecular formula . It features a thiazole moiety linked to a 3,4-dimethylphenyl group and an acetamide functional group. The presence of these functional groups is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds within the same class. For instance, compounds with thiazole and triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and autophagy in cancer cells. This dual action enhances the efficacy against both sensitive and resistant cancer cell lines.
- Case Study : A related compound demonstrated an IC50 value of against specific cancer cell lines, indicating strong cytotoxicity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Similar thiazole derivatives have shown effectiveness against various bacterial strains.
- Activity Assessment : Compounds with similar structural features have been tested against Gram-positive and Gram-negative bacteria using the dilution method.
- Findings : Some derivatives reported significant antibacterial activity, suggesting that modifications in the thiazole ring can enhance efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| 3,4-Dimethyl substitution | Increases cytotoxicity |
| Thiazole moiety | Essential for antimicrobial properties |
| Acetamide group | Enhances solubility and bioavailability |
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : Melanoma (A375), pancreatic cancer (PANC-1), and chronic myeloid leukemia (K562).
- Results : The compound showed significant growth inhibition with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
